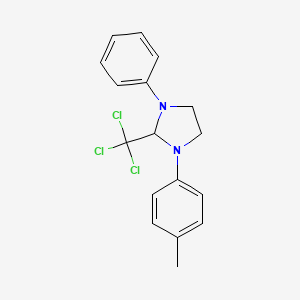
4-Ethenyl-2,5-dimethylpyridin-3-ol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethenyl-2,5-dimethylpyridin-3-ol;hydrochloride is an organic compound belonging to the pyridine family. It is characterized by the presence of an ethenyl group at the 4-position, two methyl groups at the 2 and 5 positions, and a hydroxyl group at the 3-position of the pyridine ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-2,5-dimethylpyridin-3-ol;hydrochloride typically involves multi-step organic reactions. One common method includes:
Alkylation: Introduction of the ethenyl group at the 4-position of the pyridine ring.
Methylation: Addition of methyl groups at the 2 and 5 positions.
Hydroxylation: Introduction of the hydroxyl group at the 3-position.
Formation of Hydrochloride Salt: Reacting the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
4-Ethenyl-2,5-dimethylpyridin-3-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-Ethenyl-2,5-dimethylpyridin-3-one.
Reduction: Formation of 4-Ethyl-2,5-dimethylpyridin-3-ol.
Substitution: Formation of 4-Ethenyl-2,5-dimethylpyridin-3-chloride.
科学研究应用
4-Ethenyl-2,5-dimethylpyridin-3-ol;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Ethenyl-2,5-dimethylpyridin-3-ol;hydrochloride depends on its interaction with molecular targets. It may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce physiological effects.
Pathways Involved: The compound may influence signaling pathways, such as oxidative stress response and inflammation.
相似化合物的比较
Similar Compounds
4-Ethoxymethyl-2,5-dimethyl-pyridin-3-ol: Similar structure with an ethoxymethyl group instead of an ethenyl group.
3-chloro-4,6-dimethylpyridin-2-ol hydrochloride: Similar pyridine ring with different substituents.
Uniqueness
4-Ethenyl-2,5-dimethylpyridin-3-ol;hydrochloride is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. Its ethenyl group provides reactivity that can be exploited in various synthetic and biological applications.
属性
CAS 编号 |
61595-44-6 |
|---|---|
分子式 |
C9H12ClNO |
分子量 |
185.65 g/mol |
IUPAC 名称 |
4-ethenyl-2,5-dimethylpyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c1-4-8-6(2)5-10-7(3)9(8)11;/h4-5,11H,1H2,2-3H3;1H |
InChI 键 |
AVZQFRWATCRKHR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C(=C1C=C)O)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


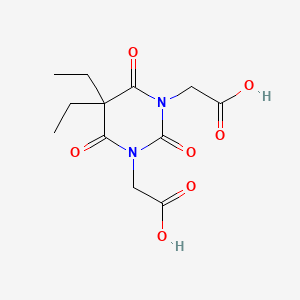
![3-[3,3-Dichloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B14586134.png)



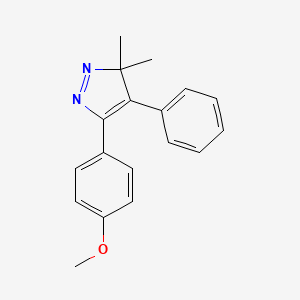
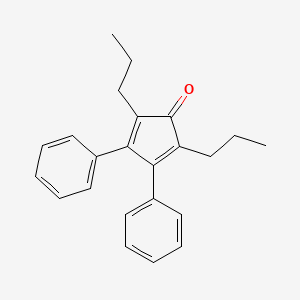
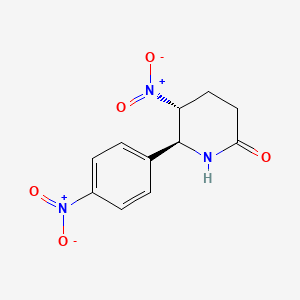
![2-chloro-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586169.png)

![4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride](/img/structure/B14586177.png)


